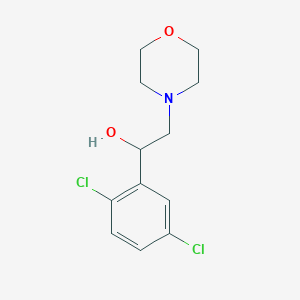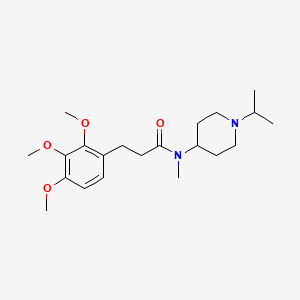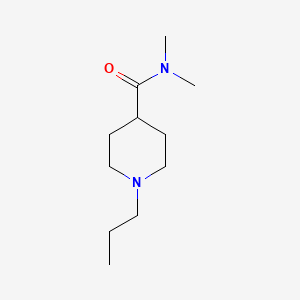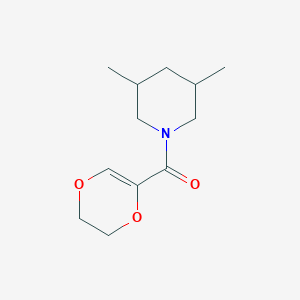![molecular formula C15H20N4O3S B7545162 N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B7545162.png)
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, also known as NIMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a synthetic molecule that has been developed for its ability to selectively inhibit the activity of certain enzymes and proteins.
Scientific Research Applications
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide has been widely used in scientific research due to its ability to selectively inhibit the activity of certain enzymes and proteins. This compound has been shown to be effective in the inhibition of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide has also been used in the inhibition of other enzymes, including histone deacetylases, which are involved in the regulation of gene expression.
Mechanism of Action
The mechanism of action of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide involves its ability to selectively bind to the active site of enzymes and proteins, thereby inhibiting their activity. This compound acts as a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme or protein. This results in the inhibition of the enzyme or protein activity, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which can lead to the reduction of acid production in the body. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel therapeutics.
Advantages and Limitations for Lab Experiments
The advantages of using N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide in lab experiments include its ability to selectively inhibit the activity of enzymes and proteins, its high potency, and its synthetic nature, which allows for easy modification and optimization. However, there are also limitations to using N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, including its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Future Directions
There are several future directions for the research and development of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, including the optimization of its structure and the development of novel derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, as well as its potential applications in various fields of research, including cancer therapy and drug discovery.
Synthesis Methods
The synthesis of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide involves several steps, including the reaction of 4-imidazol-1-ylphenylacetic acid with morpholine, followed by the addition of sulfonamide. The final product is obtained after purification and characterization through various analytical techniques, including NMR spectroscopy and mass spectrometry.
properties
IUPAC Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-13(17-23(20,21)19-8-10-22-11-9-19)14-2-4-15(5-3-14)18-7-6-16-12-18/h2-7,12-13,17H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQAZIUAODSAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7545087.png)


![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)



![2-bromo-2,2-difluoro-N-[[3-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7545129.png)
![1-[1-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7545134.png)

![N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545173.png)
![(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545176.png)
![2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7545178.png)
